molecular formula C16H17NO3 B6266554 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid CAS No. 1504845-57-1

3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid

Cat. No. B6266554
CAS RN: 1504845-57-1
M. Wt: 271.3
InChI Key:
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Description

The compound “3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid” is a chemical compound that has generated significant interest in the scientific community due to its unique physicochemical properties and potential applications in various fields of research and industry. It is also known as 4-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyridine ring, which is a common motif in many biologically active compounds . The InChI code for this compound is 1S/C14H13NO3/c1-9-7-13 (16)8-10 (2)15 (9)12-5-3-11 (4-6-12)14 (17)18/h3-8H,1-2H3, (H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.26 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the accessed sources .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I have accessed. It’s possible that the mechanism of action could vary depending on the context in which the compound is used .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I have accessed. It’s recommended to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of research and applications involving this compound are not specified in the sources I have accessed. Given its unique structure and potential applications, it could be a subject of interest in various fields of research and industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid' involves the synthesis of the intermediate compound 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which is then coupled with 2-phenylpropanoic acid to form the final product.", "Starting Materials": [ "2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid", "2-phenylpropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid", "a. Dissolve 2,6-dimethyl-3-nitropyridine in ethanol and add sodium borohydride.", "b. Heat the mixture at reflux for 2 hours.", "c. Add hydrochloric acid to the mixture to adjust the pH to 1-2.", "d. Filter the resulting solid and wash with water to obtain 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.", "Step 2: Coupling of 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid with 2-phenylpropanoic acid", "a. Dissolve 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid and 2-phenylpropanoic acid in ethanol.", "b. Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "c. Heat the mixture at reflux for 2 hours.", "d. Cool the mixture and acidify with hydrochloric acid to adjust the pH to 1-2.", "e. Filter the resulting solid and wash with water to obtain the final product, 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid." ] }

CAS RN

1504845-57-1

Molecular Formula

C16H17NO3

Molecular Weight

271.3

Purity

0

Origin of Product

United States

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